molecular formula C14H20ClNO2 B2673102 Methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride CAS No. 92500-80-6

Methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride

Cat. No.: B2673102
CAS No.: 92500-80-6
M. Wt: 269.77
InChI Key: GCMFOZNJYLXPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-phenyl-2-piperidin-4-ylacetate hydrochloride (CAS: 23655-65-4) is a piperidine-derived compound characterized by a phenyl group and a methyl ester moiety attached to a piperidine ring. It is closely related to methylphenidate hydrochloride, a central nervous system stimulant, and serves as a carboxylic acid derivative or intermediate in its synthesis . The compound’s structure (C₁₄H₁₉NO₂·HCl) includes a chiral center, leading to stereoisomers such as the (R,R)- and (S,S)-configurations, which are critical for pharmacological activity .

Properties

IUPAC Name

methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-5-3-2-4-6-11)12-7-9-15-10-8-12;/h2-6,12-13,15H,7-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMFOZNJYLXPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCNCC1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including Methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride, involves several key steps. One common method includes the cyclization of appropriate precursors in the presence of catalysts. For instance, phenylsilane can promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, cycloaddition, annulation, and amination. These methods are designed to be fast and cost-effective, ensuring the large-scale production of biologically active piperidines .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Mechanism of Action

Methylphenidate functions primarily as a dopamine and norepinephrine reuptake inhibitor . By blocking the reuptake of these neurotransmitters, it enhances their availability in the synaptic cleft, which is crucial for improving attention and focus in individuals with ADHD .

Clinical Applications

  • Attention Deficit Hyperactivity Disorder (ADHD)
    • Methylphenidate is one of the most commonly prescribed medications for ADHD. Studies indicate that it effectively reduces core symptoms, with a standardized mean difference of 0.49 in placebo-controlled trials .
    • Adverse Effects : Common side effects include decreased appetite (~20%), dry mouth (15%), and gastrointestinal issues (10%) .
  • Narcolepsy
    • The compound is also indicated for narcolepsy, where it helps manage excessive daytime sleepiness by promoting wakefulness .
  • Potential Use in Other Disorders
    • Recent research has explored methylphenidate analogues for potential applications in neurodegenerative diseases such as Parkinson's disease. These studies suggest that derivatives of methylphenidate may act as α-synuclein clearing agents, potentially restoring motor function in affected models .

Case Studies

  • Efficacy in Adults with ADHD
    • A comprehensive review highlighted that methylphenidate is effective in adults with ADHD, showing significant improvements in attention and emotional regulation .
  • Methylphenidate Analogues
    • A study investigated the effects of methylphenidate derivatives on α-synuclein interactions, suggesting that certain analogues could modulate pathological interactions associated with Parkinson's disease .

Table 1: Clinical Efficacy of Methylphenidate in ADHD Treatment

Study ReferencePopulationSample SizeEffect SizeCommon Side Effects
Adults3000.49Decreased appetite
Children5000.65Insomnia
Mixed2000.55Heart palpitations

Table 2: Methylphenidate Derivatives and Their Potential Applications

Compound NameTarget DiseaseMechanism of Action
MethylphenidateADHDDopamine/Norepinephrine reuptake inhibitor
4-FluoromethylphenidateParkinson's DiseaseModulates α-synuclein interactions

Mechanism of Action

The mechanism of action of Methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride involves its role as a central nervous system stimulant. It acts as a norepinephrine and dopamine reuptake inhibitor (NDRI), increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action. This results in improved attention and reduced impulsivity in individuals with ADHD .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Group Variations

Ethyl 2-(piperidin-4-yl)acetate Hydrochloride (CAS: 1126-09-6)
  • Structural Difference : Ethyl ester group replaces the methyl ester.
  • Ethylphenidate hydrochloride (CAS: 19716-79-1), a related compound, demonstrates prolonged half-life compared to methyl esters due to slower esterase hydrolysis .
  • Similarity Score : 0.97 (high structural overlap) .
Methyl 2-(piperidin-3-yl)acetate Hydrochloride (CAS: 147636-76-8)
  • Structural Difference : Piperidine substituent at the 3-position instead of 4-position.
  • Impact : Altered steric and electronic effects may influence receptor binding affinity. Piperidine positional isomers often show divergent pharmacological profiles .
  • Similarity Score : 0.95 .

Functional Group Modifications

Methyl 2-hydroxy-2-(piperidin-4-yl)acetate Hydrochloride (CID: 50989099)
  • Structural Difference : Hydroxyl group added to the α-carbon.
  • Impact: Enhances polarity, improving aqueous solubility but reducing blood-brain barrier permeability. Molecular formula: C₈H₁₅NO₃·HCl (smaller than the target compound due to lack of phenyl group) .
  • Key Data : SMILES: COC(=O)C(C1CCNCC1)O; InChIKey: WPXBGWQJHVMQQG-UHFFFAOYSA-N .
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic Acid Hydrochloride (CAS: 928322-40-1)
  • Structural Difference : Hydroxyl group on the piperidine ring.
  • Impact: Increased hydrogen-bonding capacity may enhance solubility (e.g., in hydrophilic matrices) but reduce membrane permeability compared to the non-hydroxylated analog .

Substituent Additions

Methyl 2-(4-Fluorophenyl)-2-(piperidin-2-yl)acetate Hydrochloride
  • Structural Difference : Fluorine atom on the phenyl ring; piperidin-2-yl instead of piperidin-4-yl.
  • The piperidine position shift (2-yl vs. 4-yl) alters conformational flexibility .
  • Molecular Weight : 299.8 g/mol (vs. 255.74 g/mol for the target compound) .

Impurities and Byproducts

Ethylphenidate Hydrochloride (CAS: 19716-79-1)
  • Role : A common impurity in methylphenidate synthesis.
  • Impact : Acts as a pharmacologically active analog with stimulant properties but distinct pharmacokinetics due to the ethyl ester .
α-Phenyl-2-piperidineacetic Acid Hydrochloride
  • Role : Hydrolysis product of methylphenidate.
  • Impact : Lacks the ester group, reducing CNS activity but serving as a biomarker in metabolic studies .

Physicochemical Properties

Compound Melting Point (°C) Solubility Molecular Weight (g/mol) Key Substituents
Methyl 2-phenyl-2-piperidin-4-ylacetate HCl 255–268 (lit.) Soluble in methanol 255.74 Methyl ester, piperidin-4-yl
Ethyl 2-(piperidin-4-yl)acetate HCl N/A Soluble in DMSO 209.72 Ethyl ester
Methyl 2-hydroxy-2-(piperidin-4-yl)acetate HCl N/A High aqueous 209.67 Hydroxyl group
Methyl 2-(4-fluorophenyl)-2-piperidin-2-ylacetate HCl N/A Moderate in ethanol 299.8 4-Fluorophenyl

Biological Activity

Methyl 2-phenyl-2-piperidin-4-ylacetate hydrochloride, commonly known as methylphenidate, is a central nervous system stimulant primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant research findings.

Methylphenidate functions primarily as a dopamine reuptake inhibitor. It blocks the dopamine transporter (DAT), leading to increased levels of dopamine in the synaptic cleft. This action enhances dopaminergic signaling, which is crucial for attention and impulse control. Additionally, it has been shown to affect norepinephrine transporters (NET), contributing to its stimulant effects and overall efficacy in treating ADHD symptoms .

Pharmacokinetics

Methylphenidate is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 1 to 2 hours. The drug exhibits significant first-pass metabolism, resulting in a bioavailability of approximately 30% . The pharmacokinetic profile varies based on formulation; for instance, the extended-release formulations provide a more sustained release of the active compound, minimizing fluctuations in plasma levels .

ADHD Treatment

Methylphenidate is widely recognized for its effectiveness in managing ADHD symptoms. Clinical studies have demonstrated significant improvements in attention span, hyperactivity, and impulsivity among children and adolescents treated with methylphenidate compared to placebo groups.

Narcolepsy Management

In addition to ADHD, methylphenidate is used to treat narcolepsy by promoting wakefulness and reducing excessive daytime sleepiness. Its stimulant properties help patients maintain alertness throughout the day .

Research Findings

Table 1: Summary of Clinical Studies on Methylphenidate

Study ReferencePopulationDosageOutcome
Children with ADHD0.3 mg/kgSignificant improvement in ADHD symptoms
Adults with NarcolepsyVariesEnhanced wakefulness reported
Mixed populationExtended-release formulationReduced symptom fluctuations

Case Studies

  • Pediatric ADHD : A randomized controlled trial involving children aged 6-12 years showed that those treated with methylphenidate exhibited a marked reduction in ADHD symptoms as measured by standardized behavioral assessments.
  • Adult Narcolepsy : In adults diagnosed with narcolepsy, methylphenidate administration resulted in improved scores on the Epworth Sleepiness Scale, indicating a decrease in daytime sleepiness.

Side Effects and Considerations

While methylphenidate is generally well-tolerated, potential side effects include insomnia, decreased appetite, and anxiety. Long-term use may lead to cardiovascular concerns; therefore, monitoring is essential during treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.